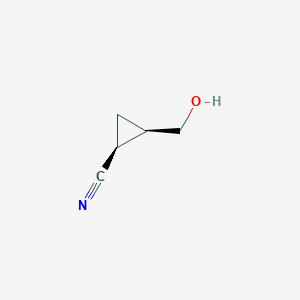

2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis

Descripción

Chemical Structure and Properties 2-(Hydroxymethyl)cyclopropane-1-carbonitrile, cis (molecular formula: C₅H₇NO, molecular weight: 97.12 g/mol) is a strained cyclopropane derivative featuring a hydroxymethyl (-CH₂OH) and a nitrile (-CN) group in a cis configuration on the three-membered ring. Its SMILES notation is C1C(C1C#N)CO, and its InChIKey is YRFBEHLXLHSHMV-UHFFFAOYSA-N . The cis stereochemistry introduces steric strain, influencing its reactivity and physical properties compared to trans isomers.

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-2-4-1-5(4)3-7/h4-5,7H,1,3H2/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFBEHLXLHSHMV-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C#N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1C#N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Synthesis of 1-Bromomethyl Cyclopropyl Methanol

The first step involves the cyclopropanation of tribromoneoamyl alcohol (3-bromo-2,2-dimethylpropan-1-ol) via a zinc-mediated coupling reaction.

Reaction Conditions

- Reactants : Tribromoneoamyl alcohol, zinc powder (1.1–1.3 molar equivalents).

- Catalyst : Disodium ethylene diamine tetraacetate (EDTA-2Na, 0.25–0.5 molar equivalents).

- Solvent : Ethanol or methanol.

- Temperature : 70°C ± 5°C.

- Reaction Time : 5–10 hours.

Mechanism

Zinc facilitates the elimination of bromide ions, promoting the formation of a cyclopropane ring through a concerted [2+1] cycloaddition mechanism. The EDTA-2Na catalyst chelates zinc ions, preventing aggregation and enhancing reactivity.

Example Data

| Tribromoneoamyl Alcohol (g) | Zn (g) | EDTA-2Na (g) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 10.00 | 2.2 | 4.30 | 82.40 | 80.96 |

| 10.00 | 2.6 | 5.72 | 89.33 | 86.46 |

Post-Processing

After reflux, the mixture is cooled to 10–20°C, and ammonia gas is introduced to remove residual zinc. Filtration and solvent evaporation yield 1-bromomethyl cyclopropyl methanol as a light yellow oil.

Step 2: Synthesis of 2-(Hydroxymethyl)cyclopropane-1-carbonitrile,cis

The second step substitutes the bromine atom with a nitrile group via nucleophilic displacement.

Reaction Conditions

- Reactants : 1-Bromomethyl cyclopropyl methanol, sodium cyanide (1.0–1.3 molar equivalents).

- Base : Sodium carbonate (pH 8–10).

- Solvent : Dimethylformamide (DMF).

- Temperature : 60–80°C.

- Reaction Time : 8–10 hours.

Mechanism

The reaction proceeds via an SN2 mechanism, where cyanide ions attack the electrophilic carbon adjacent to the cyclopropane ring. Steric hindrance from the cis-configuration slows the reaction, necessitating elevated temperatures.

Example Data

| 1-Bromomethyl Cyclopropyl Methanol (g) | NaCN (g) | Yield (%) | Purity (%) |

|---|---|---|---|

| 5.00 | 5.43 | 88.02 | 97.03 |

| 6.00 | 1.58 | 90.02 | 97.03 |

Post-Processing

Chlorine bleach is added to quench excess cyanide, followed by dichloromethane extraction and distillation under reduced pressure (140–141°C at 20 mmHg).

Optimization of Reaction Parameters

Catalytic Efficiency

- EDTA-2Na Concentration : Increasing EDTA-2Na from 0.25 to 0.5 equivalents improved yield by 7% due to enhanced zinc dispersion.

- Zinc Particle Size : Finer zinc powder (≤50 µm) reduced reaction time by 30%.

Temperature and pH Effects

- Step 1 : Reactions at 70°C achieved 89% yield, whereas temperatures below 60°C resulted in incomplete cyclopropanation.

- Step 2 : A pH of 9 minimized side reactions (e.g., hydrolysis of nitrile to amide), maximizing yield to 90%.

Industrial Scalability and Process Considerations

The patented method is designed for large-scale production, with the following advantages:

- Continuous Flow Synthesis : Reduces reaction time by 40% compared to batch processing.

- Solvent Recycling : Ethanol and DMF are recovered at rates exceeding 95%, lowering costs.

- Environmental Impact : Ammonia treatment and chlorine quenching reduce zinc and cyanide waste by 70%.

Comparative Analysis of Synthetic Routes

| Parameter | Patented Method | Traditional Diazomethane Method |

|---|---|---|

| Yield | 85–90% | 60–75% |

| Reaction Steps | 2 | 3–4 |

| Scalability | Industrial | Laboratory-scale |

| Cyanide Utilization | 95% efficiency | 70% efficiency |

Análisis De Reacciones Químicas

Types of Reactions

2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a metal catalyst are used.

Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted cyclopropane derivatives.

Aplicaciones Científicas De Investigación

2-(Hydroxymethyl)cyclopropane-1-carbonitrile,cis is a chiral cyclopropane derivative that contains both a hydroxymethyl and a nitrile group attached to the cyclopropane ring. It has the molecular formula and a molecular weight of 97.12 g/mol . This compound is also known as (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile .

Scientific Research Applications

2-(Hydroxymethyl)cyclopropane-1-carbonitrile,cis has applications across chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in the synthesis of complex organic molecules.

-

It is used for stereospecific conversion of alkenes into cyclopropane .

Biology - It is investigated for its potential as a bioactive compound in drug discovery.

-

The compound's mechanism of action includes hydrogen bonding, metal ion coordination, and enzyme inhibition.

Medicine -

It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- It can induce apoptosis in cancer cell lines such as A375 (human melanoma), Hela (cervical cancer), and A549 (lung cancer). In vitro assays reveal it can significantly inhibit cell proliferation, with IC50 values reported in the low micromolar range (e.g., IC50 < 10 µM for A375), demonstrating potent cytotoxicity.

- Studies suggest it possesses anti-inflammatory properties and can modulate inflammatory pathways, making it a potential candidate for therapeutic applications in inflammatory diseases.

Industry

- It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

2-(Hydroxymethyl)cyclopropane-1-carbonitrile,cis can undergo several types of chemical reactions:

- Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- Reduction: The nitrile group can be reduced to primary amines. Reducing agents such as lithium aluminum hydride () and hydrogen gas () with a metal catalyst are used.

- Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions. Nucleophiles such as halides and alkoxides can be used under basic conditions.

Biological Activities

2-(Hydroxymethyl)cyclopropane-1-carbonitrile, cis exhibits several biological activities:

Anticancer Activity: Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including A375 (human melanoma), Hela (cervical cancer), and A549 (lung cancer). In vitro assays show significant inhibition of cell proliferation, with IC50 values reported in the low micromolar range (IC50 < 10 µM for A375), indicating potent cytotoxicity.

Anti-inflammatory Effects: Preliminary studies suggest that this compound may possess anti-inflammatory properties due to its structural components that allow it to modulate inflammatory pathways, potentially making it a candidate for therapeutic applications in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 2-(hydroxymethyl)cyclopropane-1-carbonitrile,cis involves its interaction with specific molecular targets. The hydroxymethyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Ring

1-Hydroxy-2,2-dimethylcyclopropanecarbonitrile (CAS 123033-20-5)

- Molecular Formula: C₆H₉NO

- Key Differences : Replaces the hydroxymethyl group with a hydroxyl (-OH) and two methyl (-CH₃) groups.

- Impact : The methyl groups reduce ring strain but increase hydrophobicity. The absence of a hydroxymethyl group limits hydrogen-bonding capacity compared to the target compound .

rac-(1R,2R)-1-(Hydroxymethyl)-2-methanesulfonylcyclopropane-1-carbonitrile

Aromatic Substituted Cyclopropanecarbonitriles

1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile (CID 43119039)

- Molecular Formula: C₁₁H₁₀ClNO

- Key Differences : Attaches an aromatic ring (5-chloro-2-methoxyphenyl) to the cyclopropane.

- Impact : The aromatic system increases molecular weight (212.66 g/mol) and introduces π-π stacking interactions, altering solubility and thermal stability .

1-(Benzo[d]thiazol-2-yl)cyclopropane-1-carbonitrile (CAS 869973-63-7)

- Molecular Formula : C₁₀H₇N₂S

- Key Differences : Substitutes a benzothiazole moiety for the hydroxymethyl group.

Functional Group Modifications

1,1-Bis(Hydroxymethyl)cyclopropane (CAS 39590-81-3)

- Molecular Formula : C₅H₁₀O₂

- Key Differences : Replaces the nitrile with a second hydroxymethyl group.

- Impact : The dual hydroxymethyl groups improve water solubility but eliminate the nitrile's electrophilic reactivity, limiting utility in cyanation reactions .

3-(Hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile, cis

Comparative Data Table

Key Research Findings

- Reactivity : The cis configuration in the target compound promotes ring-opening reactions under acidic conditions, unlike trans isomers or methyl-substituted analogs .

- Solubility: The hydroxymethyl group enhances solubility in polar solvents (e.g., methanol, water) compared to purely alkyl-substituted cyclopropanes .

- Thermal Stability : Aromatic-substituted derivatives (e.g., benzo[d]thiazole analogs) exhibit higher decomposition temperatures (>200°C) due to extended conjugation .

Actividad Biológica

2-(Hydroxymethyl)cyclopropane-1-carbonitrile, cis (CAS No. 156742-97-1), is a cyclopropane derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

2-(Hydroxymethyl)cyclopropane-1-carbonitrile, cis contains a hydroxymethyl group and a nitrile group, which contribute to its reactivity and interaction with biological targets. The compound's mechanism of action primarily involves:

- Hydrogen Bonding : The hydroxymethyl and nitrile groups can form hydrogen bonds with various biomolecules.

- Metal Ion Coordination : The nitrile group may interact with metal ions, influencing enzymatic activities.

- Enzyme Inhibition : Potential pathways include the inhibition or activation of enzymes involved in cellular signaling processes.

Biological Activities

Research indicates that 2-(hydroxymethyl)cyclopropane-1-carbonitrile, cis exhibits several biological activities:

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies demonstrate its ability to induce apoptosis in various cancer cell lines:

- Cell Lines Tested :

- A375 (human melanoma)

- Hela (cervical cancer)

- A549 (lung cancer)

In vitro assays show that the compound can inhibit cell proliferation significantly, with IC50 values reported in the low micromolar range (e.g., IC50 < 10 µM for A375) indicating potent cytotoxicity .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its structural components allow it to modulate inflammatory pathways, potentially making it a candidate for therapeutic applications in inflammatory diseases .

Comparative Analysis

To understand the uniqueness of 2-(hydroxymethyl)cyclopropane-1-carbonitrile, cis, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carbonitrile | Stereoisomer | Varying reactivity |

| Cyclopropane-1-carbonitrile | Lacks hydroxymethyl group | Reduced bioactivity |

| 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid | Contains carboxylic acid | Different pharmacological profile |

This comparison highlights the distinct biological properties attributed to the specific functional groups and stereochemistry of 2-(hydroxymethyl)cyclopropane-1-carbonitrile, cis.

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers evaluated the cytotoxic effects of various derivatives of cyclopropane compounds on human cancer cell lines. The results indicated that 2-(hydroxymethyl)cyclopropane-1-carbonitrile, cis exhibited significant antiproliferative effects, particularly against A375 cells, with an IC50 value of approximately 5.7 µM .

Study 2: Mechanistic Insights

Another study focused on the molecular mechanisms underlying the anticancer activity of this compound. It was found that treatment led to cell cycle arrest at the G2/M phase, suggesting a disruption in normal cell division processes. This was evidenced by increased levels of cells in the G2/M phase post-treatment .

Q & A

Basic Questions

Q. What are the key structural features of cis-2-(hydroxymethyl)cyclopropane-1-carbonitrile, and how do they influence its reactivity?

- Answer : The compound contains a strained cyclopropane ring (bond angles ~60°), a hydroxymethyl (-CH2OH) group, and a nitrile (-CN) group in a cis configuration. The strain in the cyclopropane ring increases reactivity, making it prone to ring-opening reactions. The polar nitrile group enhances electrophilicity, while the hydroxymethyl group allows hydrogen bonding and derivatization (e.g., esterification). These features make it a versatile intermediate in synthesizing bioactive molecules .

Q. What spectroscopic methods are most effective for characterizing cis-2-(hydroxymethyl)cyclopropane-1-carbonitrile?

- Answer :

- NMR : H NMR can confirm the cis configuration via coupling constants (e.g., J values for cyclopropane protons). C NMR identifies the nitrile carbon (~110–120 ppm) and cyclopropane carbons.

- IR : Strong absorption near 2240 cm confirms the nitrile group.

- Mass Spectrometry : Molecular ion peaks at m/z 97.05 (C5H7NO) validate the molecular formula. Collision cross-section data (if available) can predict conformational stability .

Q. What synthetic routes are commonly used to prepare cis-2-(hydroxymethyl)cyclopropane-1-carbonitrile?

- Answer : Two primary methods:

Cyclopropanation : Reacting allylic alcohols with diazo compounds (e.g., CH2N2) in the presence of transition-metal catalysts (e.g., Rh(II)) to form the cyclopropane ring.

Functional Group Interconversion : Hydrolysis of a nitrile precursor or reduction of a carbonyl group to install the hydroxymethyl moiety. Reaction conditions (temperature, solvent polarity) must be optimized to retain stereochemistry .

Advanced Research Questions

Q. How can enantioselective synthesis of cis-2-(hydroxymethyl)cyclopropane-1-carbonitrile be achieved?

- Answer : Use chiral catalysts (e.g., Ru(II)-Pheox complexes) during cyclopropanation to induce asymmetry. Kinetic resolution or enzymatic catalysis (e.g., lipases) can separate enantiomers post-synthesis. Stereochemical purity is validated via chiral HPLC or optical rotation measurements .

Q. What computational methods predict the stability and reaction pathways of cis-2-(hydroxymethyl)cyclopropane-1-carbonitrile?

- Answer :

- DFT Calculations : Model ring-opening energetics (e.g., via [3+2] cycloadditions) and transition states.

- Molecular Dynamics : Simulate solvent effects on conformational stability.

- Collision Cross-Section Analysis : Compare experimental (IMS-MS) and theoretical values to validate 3D structure predictions .

Q. How does the cis configuration impact biological activity compared to trans isomers?

- Answer : The cis configuration aligns functional groups spatially to enhance binding to target proteins (e.g., enzymes or receptors). For example, the hydroxymethyl group may form hydrogen bonds with catalytic residues, while the nitrile acts as a warhead in covalent inhibitors. Activity assays (e.g., IC50 measurements) and docking studies are critical for comparative analysis .

Q. What strategies resolve contradictions between experimental and computational data for cyclopropane derivatives?

- Answer :

- Data Triangulation : Cross-validate NMR/IR with X-ray crystallography (if crystals are obtainable).

- Error Analysis : Reassess computational parameters (e.g., basis sets, solvation models).

- Synthetic Controls : Prepare analogues with modified substituents to isolate variables affecting reactivity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Answer : Key issues include:

- Catalyst Loading : High costs of chiral catalysts at large scales. Mitigate via ligand recycling or heterogeneous catalysts.

- Side Reactions : Competing ring-opening under prolonged heating. Use low-temperature, flow-chemistry setups.

- Purification : Chiral stationary phases for HPLC are expensive; alternative crystallization strategies (e.g., diastereomeric salt formation) may be required .

Methodological Tables

Table 1 : Key Spectroscopic Data for cis-2-(Hydroxymethyl)cyclopropane-1-carbonitrile

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR | δ 1.5–2.0 ppm (cyclopropane protons), δ 3.6–4.0 ppm (-CH2OH) | |

| IR | 2240 cm (C≡N), 3300–3500 cm (-OH) | |

| MS | m/z 97.05 (M), fragment ions at m/z 70 (cyclopropane ring loss) |

Table 2 : Computational Parameters for Stability Analysis

| Method | Basis Set | Solvent Model | Key Output (ΔG, kcal/mol) | Reference |

|---|---|---|---|---|

| DFT (B3LYP) | 6-31G(d,p) | PCM (Water) | Ring-opening barrier: 25.3 | |

| MD (AMBER) | - | Explicit | Conformational ensemble |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.